N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide
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Overview
Description
The compound “N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide” is an organic compound containing several functional groups, including a pyridine ring, a trifluoromethyl group, a phenyl ring, a sulfonyl group, and an amide group. Each of these functional groups can confer specific properties to the compound and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The amide group could be formed through a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic pyridine and phenyl rings could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the pyridine ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory properties of certain sulfonylurea compounds, including glibenclamide, which shares a structural similarity with N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide. Glibenclamide has been shown to exert an anti-inflammatory effect in various diseases, suggesting potential applications of related compounds in treating conditions associated with inflammation (Zhang et al., 2017).
Synthesis of N-heterocycles
The synthesis of N-heterocycles using sulfinamides, including tert-butanesulfinamide, has been explored, indicating the role of similar sulfonyl-containing compounds in the stereoselective synthesis of amines and their derivatives. This approach offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).
Complex Formation and Properties
Research on benzimidazolyl and benzthiazolyl pyridines has reviewed their complex formation, spectroscopic properties, structures, magnetic properties, and biological activities. Such studies suggest the potential of this compound in forming complexes with interesting chemical and physical properties, as well as biological activities (Boča et al., 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability and microbial degradation pathways of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids, have been reviewed. This highlights the environmental fate and potential biodegradation processes that could involve this compound, given its structural features and presence of the trifluoromethyl group (Liu & Avendaño, 2013).
Anticoagulant Applications
The systematic development of factor Xa inhibitors, including the exploration of sulfonamido-ketopiperazines, reflects the potential of sulfonamide compounds in antithrombotic therapy. This research avenue could be relevant for this compound in designing new anticoagulant drugs (Pauls et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)17-4-3-6-19(12-17)31(29,30)27-13-15-7-9-16(10-8-15)20(28)26-14-18-5-1-2-11-25-18/h1-12,27H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORTFWWRCFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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